molecular formula C12H14BBrClFO2 B1528132 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester CAS No. 1451391-12-0

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester

Cat. No. B1528132
M. Wt: 335.41 g/mol
InChI Key: KYWBYZAWFOMLMJ-UHFFFAOYSA-N
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Description

“3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions due to their stability and functional group tolerance .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester” is represented by the InChI code: 1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling .

Scientific Research Applications

Application 1: Treatment of Periodontitis

  • Summary of the Application : The compound is used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . This system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) is encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
  • Methods of Application/Experimental Procedures : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . In terms of uptake, HA can effectively enhance cellular uptake of NPs because it specifically recognizes CD44 expressed by normal cells .
  • Results/Outcomes : HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This provides a good potential drug delivery system for the treatment of periodontitis, and could offer valuable insights for dental therapeutics targeting periodontal diseases .

Application 2: Catalytic Protodeboronation

  • Summary of the Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
  • Methods of Application/Experimental Procedures : The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a catalyst .
  • Results/Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

Application 3: Suzuki-Miyaura Coupling

  • Summary of the Application : The compound is used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
  • Methods of Application/Experimental Procedures : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
  • Results/Outcomes : The Suzuki-Miyaura coupling allows for the synthesis of anthranilamide-protected arylboronic acids .

Application 4: Oxidative Cross Coupling

  • Summary of the Application : The compound is used in oxidative cross coupling reactions .
  • Methods of Application/Experimental Procedures : Oxidative cross coupling is a type of reaction where two different organic compounds are joined together in the presence of an oxidant .
  • Results/Outcomes : The oxidative cross coupling allows for the synthesis of complex organic compounds .

Application 5: Gold Salt Catalyzed Homocoupling

  • Summary of the Application : The compound is used in gold salt catalyzed homocoupling reactions .
  • Methods of Application/Experimental Procedures : Gold salt catalyzed homocoupling is a type of reaction where two identical organic compounds are joined together in the presence of a gold salt catalyst .
  • Results/Outcomes : The gold salt catalyzed homocoupling allows for the synthesis of symmetrical organic compounds .

Application 6: 1,4-Addition Reactions with α,β-Unsaturated Ketones

  • Summary of the Application : The compound is used in 1,4-addition reactions with α,β-unsaturated ketones .
  • Methods of Application/Experimental Procedures : 1,4-addition is a type of reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound .
  • Results/Outcomes : The 1,4-addition reactions allow for the synthesis of β-substituted carbonyl compounds .

properties

IUPAC Name

2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBYZAWFOMLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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